

Cross-reactivity studies of 2-Propanol, 1,1'-(hydroxyimino)bis-

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Compound of Interest

Compound Name: 2-Propanol, 1,1'-(hydroxyimino)bis-

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A Comparative Guide to Oxime Compounds in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of oxime compounds, with a focus on their application in biomedical research and drug development. While some oximes like **2-Propanol, 1,1'-(hydroxyimino)bis-** are primarily utilized in industrial applications such as corrosion inhibition, the broader class of oxime-containing molecules exhibits significant biological activity. This document will compare the performance of biologically active oximes, particularly as acetylcholinesterase (AChE) reactivators, and discuss their potential for cross-reactivity in common biological assays.

Performance Comparison of Biologically Active Oximes

The primary therapeutic application of oximes is in the reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus compounds, such as nerve agents and pesticides. The efficacy of these oximes is often quantified by their IC50 value, which represents the concentration of the oxime required to inhibit 50% of the AChE activity in vitro. A lower IC50 value generally indicates a higher potency.

The table below summarizes the IC50 values for several common and experimental oxime-based AChE reactivators, providing a basis for comparing their intrinsic inhibitory potency on the enzyme they are designed to reactivate. It is important to note that while "**2-Propanol, 1,1'-(hydroxyimino)bis-**" is an oxime, there is no publicly available data on its biological activity in this context. Its simpler, non-pyridinium structure suggests it would lack the specific binding and reactivating properties of the specialized oximes listed below.

Compound	IC50 (M) for Eel AChE	IC50 (mM) for human recombinant AChE (hrAChE)	Notes
Pralidoxime (2-PAM)	-	45	A widely used mono-pyridinium oxime for treating organophosphate poisoning.[1]
Trimedoxime (TMB-4)	-	-	A bis-pyridinium oxime noted for stronger response but also more significant side effects compared to 2-PAM.[2]
Obidoxime (Toxogonin)	-	-	Another bis-pyridinium oxime used clinically, also with notable side effects.[2]
HI-6	>500 μ M (rat blood)	-	A bis-pyridinium oxime with a xylene linker, showing weak intrinsic AChE inhibition.[3]
K027	>500 μ M (rat blood)	-	An experimental bis-pyridinium oxime with low intrinsic AChE inhibition.[3]
K033	0.0011	-	An experimental bis-pyridinium oxime with a double bond in the connecting linker, showing higher intrinsic AChE inhibition.[4]

K074	0.0043	30.60 mmol/L (in HepG2 cells)	An experimental bis-pyridinium oxime with a four-carbon linker.[4] [5]
K101	0.0048	-	An experimental bis-pyridinium oxime with a double bond in the connecting linker.[4]
2-Propanol, 1,1'-(hydroxyimino)bis-	No data available	No data available	Primarily an industrial compound; lacks the structural features of pyridinium-based AChE reactivators, suggesting low to no activity in this application.

Note: IC50 values can vary between studies and experimental conditions. Data from multiple sources are presented for a broader perspective.

Cross-Reactivity and Interference in Biological Assays

A critical consideration in the development and use of any chemical compound in a biological context is its potential for cross-reactivity in other assays. Oxime and oxime-like structures can interfere with immunoassays, leading to false-positive or false-negative results.

For instance, the nonsteroidal anti-inflammatory drug Oxaprozin, which possesses a structure that could be considered analogous to some oximes, has been reported to cross-react in several commercial immunoassays for benzodiazepines.[6] In one study, urine samples from subjects who had taken Oxaprozin tested positive for benzodiazepines in EMIT dau, Abbott FPIA, and BMC CEDIA assays.[6] This highlights the importance of confirming positive immunoassay results with a more specific method, such as mass spectrometry, especially when the presence of potentially cross-reactive compounds is suspected.

The mechanism of such interference is often due to the structural similarity between the interfering compound and the target analyte, allowing it to bind to the assay's antibodies. Researchers and clinicians should be aware of this potential for misinterpretation of results.

Experimental Protocols

Acetylcholinesterase Reactivation Assay (Ellman's Method)

This protocol is a standard in vitro method to determine the reactivation potency of oxime compounds on organophosphate-inhibited acetylcholinesterase.

Materials:

- Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
- Phosphate buffered saline (PBS)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Acetylthiocholine iodide (ATCI)
- Organophosphate inhibitor (e.g., paraoxon)
- Oxime reactivator solutions of varying concentrations
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

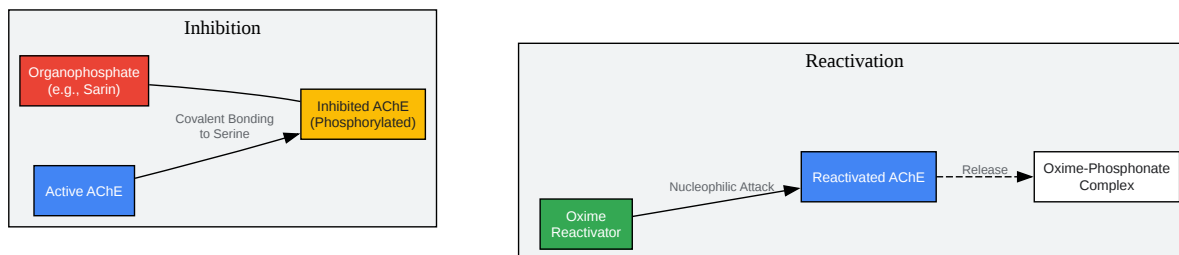
- Enzyme Inhibition:
 - In a 96-well plate, add AChE solution to each well.
 - Add the organophosphate inhibitor to induce inhibition and incubate for a specific time to achieve >95% inhibition.

- A negative control with PBS instead of the inhibitor should be included to measure uninhibited enzyme activity.
- Oxime Reactivation:
 - Add different concentrations of the oxime reactivator solution to the inhibited enzyme wells.
 - Include a positive control with the inhibited enzyme and PBS (no oxime) to measure spontaneous reactivation.
 - Incubate for a defined period (e.g., 10-30 minutes) to allow for reactivation.
- Activity Measurement:
 - To each well, add the DTNB solution.
 - Initiate the reaction by adding the substrate, acetylthiocholine iodide.
 - Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

Data Analysis: The percentage of reactivation is calculated by comparing the rate of reaction in the oxime-treated wells to the uninhibited and inhibited controls. Plotting the percentage of reactivation against the logarithm of the oxime concentration allows for the determination of the concentration required for 50% reactivation (RC50).

Visualizations

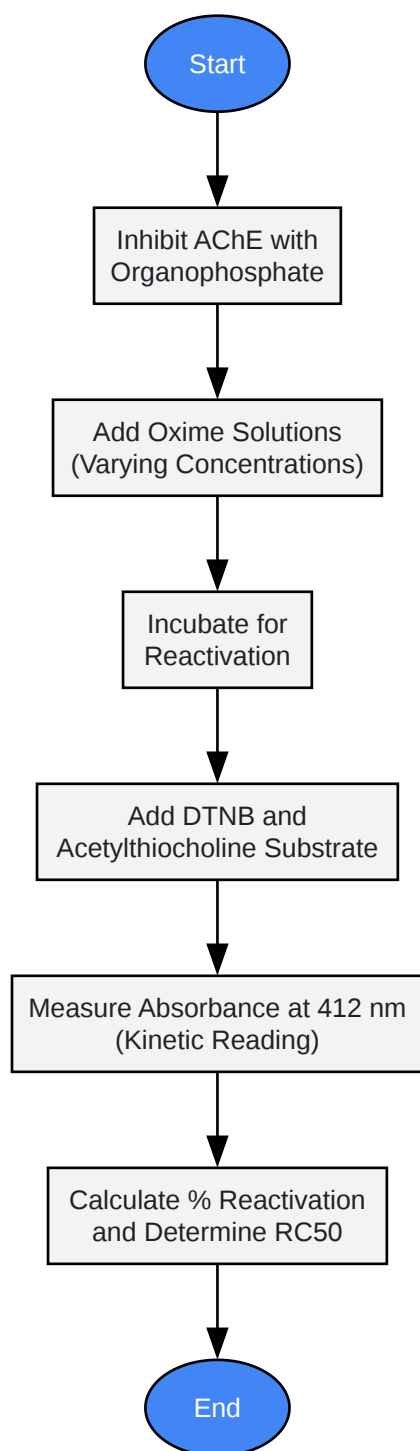
Mechanism of Acetylcholinesterase Inhibition and Reactivation



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Caption: Mechanism of AChE inhibition by organophosphates and subsequent reactivation by an oxime compound.

Experimental Workflow for Oxime Reactivation Assay



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Caption: A typical workflow for an in vitro acetylcholinesterase reactivation assay using Ellman's method.

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